4-Morpholino-6-(p-tolyl)pyridazin-3(2H)-one is a chemical compound classified under the pyridazinone derivatives, which are notable for their diverse biological activities. This compound has garnered attention in the pharmaceutical field due to its potential applications in treating hypertension and other cardiovascular conditions. Its chemical structure is characterized by a pyridazinone core with a morpholino group and a p-tolyl substituent, which contribute to its pharmacological properties.
4-Morpholino-6-(p-tolyl)pyridazin-3(2H)-one falls within the category of specialty chemicals and is particularly noted for its role as a potential antihypertensive agent. Pyridazinones are recognized for their broad spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory properties .
The synthesis of 4-Morpholino-6-(p-tolyl)pyridazin-3(2H)-one typically involves the condensation of appropriate starting materials under controlled conditions. Common methods include:
The synthesis often requires specific reagents such as morpholine derivatives and p-tolyl halides. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity. For example, reactions may be performed in polar aprotic solvents to facilitate nucleophilic attack.
4-Morpholino-6-(p-tolyl)pyridazin-3(2H)-one participates in several chemical reactions:
Reactions involving this compound are typically carried out under inert atmospheres to prevent oxidation or hydrolysis, particularly when sensitive functional groups are present.
The mechanism of action for 4-Morpholino-6-(p-tolyl)pyridazin-3(2H)-one primarily relates to its role as a vasodilator. It is believed to exert its effects by:
In vitro studies have demonstrated that compounds similar to 4-Morpholino-6-(p-tolyl)pyridazin-3(2H)-one exhibit significant vasorelaxant activity with effective concentrations (EC50) ranging from µM to µM .
The physical properties of 4-Morpholino-6-(p-tolyl)pyridazin-3(2H)-one include:
Chemical properties include:
Relevant data from safety data sheets indicate that handling should be done with care due to potential health risks associated with exposure .
4-Morpholino-6-(p-tolyl)pyridazin-3(2H)-one has several promising applications in scientific research:
The pyridazinone core is synthesized through cyclocondensation reactions, with two dominant approaches emerging as optimal. The β-keto acid pathway involves refluxing 4-(p-tolyl)-4-oxobutanoic acid with hydrazine hydrate in ethanol, achieving cyclization via intramolecular dehydration. This method yields 6-(p-tolyl)pyridazin-3(2H)-one intermediates at 58–65% efficiency after crystallization [3]. Alternatively, the glyoxylic acid route employs in-situ condensation of p-methylacetophenone with glyoxylic acid in acetic acid, followed by hydrazine hydrate reflux. This one-pot, two-stage process generates the pyridazinone ring at 85–90% purity and is scalable for gram-quantity production [4].
Critical to both methods is temperature control: Cyclization proceeds optimally at 80–90°C, minimizing by-products like symmetric bis-hydrazides. Microwave-assisted synthesis has reduced reaction times by 60% (from 4 hours to 90 minutes) while maintaining yields >70%, demonstrating potential for high-throughput applications [3].
Table 1: Cyclization Methods for Pyridazinone Core Synthesis
Method | Reagents | Conditions | Yield (%) | Purity (%) |
---|---|---|---|---|
β-Keto Acid Pathway | 4-(p-tolyl)-4-oxobutanoic acid + N₂H₄ | EtOH, reflux, 4h | 58–65 | >95 |
Glyoxylic Acid Route | p-methylacetophenone + OHCCOOH + N₂H₄ | AcOH/H₂O, reflux, 2h | 70–75 | 85–90 |
Microwave-Assisted | Glyoxylic acid derivatives + N₂H₄ | 150°C, 90 min | 70–75 | >90 |
Morpholino installation at the C4 position employs nucleophilic aromatic substitution (SNAr) on 4,6-dichloropyridazinone intermediates. Using morpholine (5 equiv.) in tetrahydrofuran at 60°C for 12 hours achieves >95% conversion, with potassium carbonate as a base to neutralize HCl byproducts. This regioselectively functionalizes the C4 position due to its superior leaving-group displacement kinetics versus C6 [1].
For p-tolyl introduction, two validated strategies exist:
Notably, Pd-NHC catalysts (e.g., [Pd(IPr)(cin)Cl]) enable coupling of sterically hindered pyridazinyl electrophiles with p-tolylboronic esters at room temperature, achieving 92% yield and circumventing thermal degradation [2].
Solvent polarity profoundly impacts cyclization and substitution efficiency. Ethanol/water mixtures (4:1) maximize hydrazone formation kinetics during core synthesis by balancing reagent solubility (logP = 1.2) and dehydration thermodynamics. For morpholino substitution, aprotic solvents (DMF, THF) are essential to prevent nucleophile quenching, with DMF accelerating SNAr rates 3-fold versus THF due to enhanced cation solvation [3] [4].
Catalyst systems are equally critical:
Table 2: Solvent/Catalyst Impact on Key Reaction Steps
Reaction Stage | Optimal Solvent | Critical Catalyst | Rate Enhancement | Yield Lift |
---|---|---|---|---|
Pyridazinone Cyclization | EtOH/H₂O (4:1) | None | 1.5× vs. neat | +15% |
Morpholino Substitution | Anhydrous DMF | K₂CO₃ (3 equiv.) | 3× vs. THF | +22% |
p-Tolyl Coupling | Toluene/H₂O (3:1) | Pd(PPh₃)₄ (5 mol%) | 2× vs. solvent-free | +30% |
One-Pot Functionalization | 1,4-Dioxane | Pd-NHC + Bu₄NBr | 4× vs. stepwise | +40% |
Stepwise synthesis (cyclization → chlorination → morpholino/p-tolyl functionalization) remains the benchmark for large-scale production. This sequence provides >95% purity via intermediate crystallization, though cumulative yields plateau at 45–50% due to multi-step losses [3] [4].
In contrast, one-pot methodologies integrate cyclization and functionalization. A leading protocol refluxes p-methylacetophenone, glyoxylic acid, hydrazine, and morpholine with formaldehyde (as a dehydrating agent) in ethanol. This achieves 85% conversion to 4-morpholino-6-(p-tolyl)pyridazin-3(2H)-one in 18 hours, eliminating dichloropyridazinone isolation. While reducing synthesis time by 40%, the approach requires precise stoichiometry control to suppress dimeric impurities [4].
Hybrid step-economical routes demonstrate the strongest compromise: Microwave-accelerated cyclization (90 minutes) followed by uncatalyzed morpholine displacement in DMF at 100°C achieves 78% overall yield in under 5 hours. This bypasses transition-metal costs while maintaining >90% purity – a key consideration for pharmaceutical applications [2] [4].
Table 3: Synthetic Route Efficiency Comparison
Parameter | Stepwise Route | One-Pot Route | Hybrid Route |
---|---|---|---|
Overall Yield | 45–50% | 65–70% | 75–80% |
Total Reaction Time | 24–36 hours | 18–20 hours | 4–6 hours |
Purification Complexity | Multiple crystallizations | Single chromatography | Single crystallization |
Major Impurity | 6,6'-Bipyridazinone (<3%) | Morpholino dimer (5–8%) | p-Tolyl isomer (<2%) |
Scalability | >1 kg demonstrated | <100 g reported | 500 g validated |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0